molecular formula C7H15BrS B13215481 1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane

Cat. No.: B13215481
M. Wt: 211.17 g/mol
InChI Key: VQQLKZDJVNZGON-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C7H15BrS and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a butane backbone. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane can be synthesized through various methods. One common approach involves the bromination of 2,2-dimethyl-4-(methylsulfanyl)butane using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Substitution: 2,2-Dimethyl-4-(methylsulfanyl)butanol or 2,2-dimethyl-4-(methylsulfanyl)butylamine.

    Oxidation: 2,2-Dimethyl-4-(methylsulfinyl)butane or 2,2-dimethyl-4-(methylsulfonyl)butane.

    Reduction: 2,2-Dimethyl-4-(methylsulfanyl)butane or 2,2-dimethyl-4-(methylsulfanyl)butanol.

Scientific Research Applications

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to the formation of different products and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is unique due to its specific structural features, including the presence of both a bromine atom and a methylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15BrS

Molecular Weight

211.17 g/mol

IUPAC Name

1-bromo-2,2-dimethyl-4-methylsulfanylbutane

InChI

InChI=1S/C7H15BrS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3

InChI Key

VQQLKZDJVNZGON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC)CBr

Origin of Product

United States

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